molecular formula C21H33NOSn B3064391 4-Phenyl-2-(tributylstannyl)-oxazole CAS No. 1019654-81-9

4-Phenyl-2-(tributylstannyl)-oxazole

Cat. No.: B3064391
CAS No.: 1019654-81-9
M. Wt: 434.2 g/mol
InChI Key: WMTJZVVBOHZHKA-UHFFFAOYSA-N
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Description

4-Phenyl-2-(tributylstannyl)-oxazole is an organotin compound that features a phenyl group and a tributylstannyl group attached to an oxazole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(tributylstannyl)-oxazole typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The reaction conditions often include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium carbonate in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Stille coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle organotin reagents, which can be toxic.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(tributylstannyl)-oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound where the tributylstannyl group is replaced by a phenyl group .

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(tributylstannyl)-oxazole in chemical reactions typically involves the formation of a palladium complex, which facilitates the transfer of the tributylstannyl group to the organic halide. This process involves oxidative addition, transmetalation, and reductive elimination steps . In biological systems, the exact mechanism is less well understood, but it may involve interactions with cellular proteins and enzymes, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2-(tributylstannyl)-oxazole is unique due to the presence of the oxazole ring, which imparts different electronic properties compared to pyridine and thiazole rings.

Properties

IUPAC Name

tributyl-(5-phenyl-1,3-oxazol-2-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6NO.3C4H9.Sn/c1-2-4-8(5-3-1)9-6-10-7-11-9;3*1-3-4-2;/h1-6H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTJZVVBOHZHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NOSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647730
Record name 5-Phenyl-2-(tributylstannyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019654-81-9
Record name 5-Phenyl-2-(tributylstannyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-2-(tributylstannyl)-oxazole
Reactant of Route 2
4-Phenyl-2-(tributylstannyl)-oxazole

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